Product packaging for Fmoc-alpha-methyl-L-4-Fluorophe(Cat. No.:CAS No. 1175838-03-5)

Fmoc-alpha-methyl-L-4-Fluorophe

Cat. No.: B1341744
CAS No.: 1175838-03-5
M. Wt: 419.4 g/mol
InChI Key: HGCDIHMFXNGCRG-VWLOTQADSA-N
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Description

Significance of Unnatural Amino Acids in Peptide and Protein Research

Unnatural amino acids are instrumental in modern drug discovery and protein engineering. sigmaaldrich.com Their structural diversity allows for the creation of peptide-based drugs with improved properties, such as increased stability in biological environments and enhanced selectivity for their targets. sigmaaldrich.comnih.gov The introduction of UAAs can fundamentally alter the drug-like properties of peptides, which, in their natural form, can be susceptible to degradation. nih.gov Researchers utilize these synthetic amino acids to construct vast libraries of molecules for screening, accelerating the discovery of new therapeutic agents. chemimpex.com

Role of Fluorine in Modulating Amino Acid and Peptide Properties

The strategic incorporation of fluorine into amino acids and peptides can dramatically influence their physicochemical properties. nih.govnih.gov The high electronegativity and small size of the fluorine atom can alter a molecule's hydrophobicity, conformation, and metabolic stability. nih.govnih.gov This "fluorine effect" is a valuable tool in medicinal chemistry. nih.gov For instance, fluorination can enhance the stability of proteins against heat, chemical denaturation, and breakdown by enzymes. acs.orggoogle.com The presence of fluorine can also facilitate detailed structural studies using 19F NMR spectroscopy. nih.gov

Overview of Fmoc-alpha-methyl-L-4-Fluorophenylalanine as a Research Tool

Fmoc-alpha-methyl-L-4-Fluorophenylalanine is a key derivative used in the chemical synthesis of peptides. chemimpex.com The "Fmoc" group (9-fluorenylmethyloxycarbonyl) is a protecting group for the amino end of the amino acid, which is crucial for the stepwise assembly of peptide chains in a process called solid-phase peptide synthesis (SPPS). chemimpex.comcymitquimica.com The presence of a methyl group on the alpha-carbon and a fluorine atom on the phenyl ring gives this compound distinct characteristics. The alpha-methyl group can increase steric hindrance, influencing the peptide's final three-dimensional shape and its resistance to enzymatic degradation. cymitquimica.com The fluorine atom, as discussed, enhances stability and can modulate biological activity. chemimpex.com Consequently, this compound is a valuable building block for creating peptides with improved therapeutic potential. chemimpex.com

Interactive Data Table: Properties of Fmoc-alpha-methyl-L-4-Fluorophenylalanine

PropertyValue
Molecular Formula C25H23FNO4
Molecular Weight 419.45 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF and DMSO

Note: The properties listed are based on available data and may vary slightly between different suppliers.

Detailed Research Findings

While the impact on proteolytic stability is not always predictable and can depend on the specific enzyme and the position of the fluorinated residue, in some cases, it can lead to increased resistance to degradation. nih.gov The alpha-methyl group further contributes to this stability by sterically hindering the approach of proteases. cymitquimica.com These combined features make Fmoc-alpha-methyl-L-4-Fluorophenylalanine a powerful tool for designing peptides with improved pharmacokinetic profiles for potential therapeutic applications. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22FNO4 B1341744 Fmoc-alpha-methyl-L-4-Fluorophe CAS No. 1175838-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCDIHMFXNGCRG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Alpha Methyl L 4 Fluorophenylalanine and Its Analogues

Stereoselective Synthetic Approaches to alpha-Methylated Amino Acids

The introduction of a methyl group at the α-carbon of an amino acid creates a chiral quaternary center, a structural motif that imparts unique conformational constraints on peptides. Achieving this with high stereocontrol is a significant synthetic challenge. Several methodologies have been developed to produce enantiomerically pure α-methylated amino acids.

One prominent strategy involves the use of chiral auxiliaries or synthons. For instance, a stereocontrolled synthesis of optically pure (S)-α-methyl,α-amino acids has been described using the chiral synthon 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione. nih.gov In this method, the (S)-1-phenylethyl group acts as a chiral inductor during alkylation steps. nih.gov Another approach utilizes chiral imidazolidin-4-one (B167674) derivatives. nih.govresearchgate.net Specifically, the enolate of a cis-2,5-disubstituted imidazolidin-4-one can be successfully methylated with methyl iodide. nih.govresearchgate.net Subsequent hydrolysis of the methylated product yields the enantiomerically pure α-methylated amino acid. nih.govresearchgate.net It has been noted that the stereochemistry of the starting imidazolidinone is crucial; the enolate of the 2,5-trans disubstituted derivative could not be methylated, likely due to steric hindrance. researchgate.net

An alternative approach, termed the enantioretentive approach, begins with an optically active α-amino acid and replaces the α-hydrogen while preserving the original enantiomeric configuration. google.com This can be achieved through the formation of an oxazolidinone intermediate by reacting a protected amino acid with an aldehyde. google.com This method reproducibly yields the cis form of the oxazolidinone with high diastereoselectivity, which can then be further manipulated to introduce the α-methyl group before hydrolysis and deprotection. google.com

The table below summarizes key features of these stereoselective methylation methods.

MethodChiral Control ElementKey IntermediateMethylating AgentNotable Features
Chiral Synthon Method(S)-1-phenylethyl group1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dioneNot specifiedChiral inductor guides stereochemistry. nih.gov
Imidazolidinone MethodChiral imidazolidin-4-onecis-2,5-disubstituted imidazolidin-4-one enolateMethyl iodideStereochemistry of the starting material is critical for successful methylation. nih.govresearchgate.net
Oxazolidinone MethodStarting L-amino acidcis-oxazolidinoneNot specifiedEnantioretentive approach; high diastereoselectivity in intermediate formation. google.com

Strategies for Regioselective Fluorination in Phenylalanine Derivatives

Introducing a fluorine atom onto the phenyl ring of phenylalanine can significantly alter the compound's electronic properties, hydrophobicity, and metabolic stability. beilstein-journals.orgnih.gov Achieving regioselective fluorination, particularly at the C4 (para) position, is essential for synthesizing Fmoc-alpha-methyl-L-4-Fluorophenylalanine.

A variety of synthetic approaches have been developed to prepare fluorinated phenylalanines. nih.gov These methods can be broadly categorized based on the stage at which the fluorine atom is introduced. One common strategy is to use a pre-fluorinated starting material, such as 4-fluorobenzyl bromide, in a reaction with a glycine (B1666218) equivalent. For example, the reaction of aminomalonate with fluorinated benzyl bromides can produce the corresponding aralkyl diesters, which are then hydrolyzed and decarboxylated to give the desired fluorinated phenylalanine. nih.gov

Another powerful technique is the palladium-catalyzed Negishi cross-coupling reaction. nih.gov This method involves coupling an organozinc iodide with an aryl halide, providing a direct route to protected fluorinated phenylalanine analogues. nih.gov For instance, Jackson and co-workers have reported the synthesis of a range of phenylalanine derivatives via the cross-coupling of aryl halides and a zinc homoenolate of protected (R)-iodoalanine. nih.gov

The Erlenmeyer azalactone synthesis offers a classical yet effective route. beilstein-journals.org This multi-step process involves a three-component condensation of a fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde), an N-acyl glycine, and acetic anhydride to form an oxazolone intermediate. beilstein-journals.org Subsequent reductive ring cleavage yields the final fluorinated phenylalanine analogue. beilstein-journals.org

The table below outlines these regioselective fluorination strategies.

StrategyKey ReagentsIntermediate(s)Target Fluorine Position
Pre-fluorinated Starting MaterialAminomalonate, 4-Fluorobenzyl bromideAralkyl diesters4-position (para)
Negishi Cross-CouplingOrganozinc iodide, 4-Fluoroaryl halide, Pd(0) catalystOrganozinc homoenolate4-position (para)
Erlenmeyer Azalactone Synthesis4-Fluorobenzaldehyde, N-acyl glycine, Acetic anhydrideOxazolone (azalactone)4-position (para)

Integration of the Fmoc Protecting Group in Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in solid-phase peptide synthesis (SPPS). chemimpex.comwikipedia.org Its stability under acidic conditions and ease of removal with a mild base like piperidine (B6355638) make it highly compatible with many synthetic workflows. wikipedia.org

The Fmoc group is typically introduced by reacting the amino acid with either fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is often performed in aqueous media, and conditions can be optimized to ensure high yields and prevent the formation of dipeptide impurities. rsc.orgorganic-chemistry.org For instance, an efficient Fmoc protection of amino acids has been reported using Fmoc-Cl in a water:ethanol mixture at 60 °C. rsc.org

In the context of synthesizing α-methylated amino acids, the timing of Fmoc group installation is critical. It is often performed after the chiral center is established. For N-methylated amino acids, a common strategy involves protecting the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group, which facilitates the methylation of the remaining NH group. nih.gov After methylation, the o-NBS group is removed, and the free amine is then protected with the Fmoc group using Fmoc-OSu before the final cleavage from a resin support. nih.gov This multi-step protection-deprotection sequence ensures that the desired Fmoc-protected, α-methylated amino acid is obtained with high purity. nih.govnih.gov

ReagentReaction ConditionsKey Features
Fmoc-ClAqueous media (e.g., water:ethanol), 60 °CEfficient protection, can be performed in aqueous solution. rsc.org
Fmoc-OSuOrganic solvent (e.g., DMF)Common reagent in solid-phase synthesis protocols. wikipedia.orgnih.gov
Fmoc-benzotriazoleTriethylamine (B128534), 20 °CReacts well with various amino acids, yielding products free of dipeptide impurities. organic-chemistry.org

Advanced Synthetic Protocols for Enantiopure Fmoc-alpha-methyl-L-4-Fluorophenylalanine

The synthesis of the target compound requires the convergence of the methodologies described above. Advanced protocols focus on achieving high enantiopurity and efficiency through innovative fluorination techniques, including C-H activation and deoxyfluorination, often employing specific and powerful fluorinating reagents.

Deoxyfluorination Reactions

Deoxyfluorination is a powerful method for converting hydroxyl groups into C-F bonds. hyphadiscovery.combrynmawr.edu This strategy is particularly useful for synthesizing fluorinated amino acids from readily available hydroxy-amino acid precursors. nih.govthieme-connect.com The reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center. hyphadiscovery.com

In the context of fluorinated phenylalanine analogues, deoxyfluorination has been successfully applied to synthesize anti-β-fluorophenylalanine derivatives. nih.gov Enantiopure α-hydroxy-β-amino esters can be treated with a deoxyfluorinating reagent like XtalFluor-E. nih.govnih.gov The reaction proceeds through an aziridinium ion rearrangement as the key step, generating the β-fluoro-α-amino ester with high diastereoisomeric purity. nih.gov While this specific example yields a β-fluorinated product, the principle could be adapted to other positions if a suitable hydroxylated precursor were available. The development of reagents like PyFluor has also expanded the scope of deoxyfluorination, offering high selectivity against common side reactions like elimination. ucla.edu

Use of Specific Fluorination Reagents (e.g., Selectfluor, XtalFluor-E)

The success of modern fluorination chemistry relies heavily on the development of specialized reagents that are both effective and selective.

Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent. enamine.net It is a stable, crystalline solid that serves as a source of "F+". enamine.net It has been employed in numerous synthetic strategies for fluorinated amino acids. For instance, it is the reagent of choice for the copper-catalyzed C(sp³)-H fluorination of phenylalanine derivatives and the palladium-catalyzed β-C–H activation mentioned earlier. nih.govnih.govnih.gov Furthermore, Selectfluor is used in radical-based methods, where it can act as both a mild oxidant to generate α-aminoalkyl radicals from unprotected amino acids and as the fluorine source to trap them. acs.orgnih.gov

XtalFluor-E® is a deoxyfluorinating reagent known for its high thermal stability and efficiency. core.ac.ukresearchgate.net It is particularly effective for converting alcohols to fluorides and is often used where other reagents like DAST might fail or lead to side products. nih.govresearchgate.net Its application in the synthesis of fluorinated amino acids has been demonstrated in the stereospecific rearrangement of α-hydroxy-β-amino esters to yield anti-β-fluorophenylalanine derivatives. nih.govnih.gov XtalFluor-E has also been developed for other transformations, such as the selective opening of aziridine rings with fluoride (B91410), further showcasing its versatility in synthesizing complex fluorinated molecules. acs.org

The table below compares these two key fluorinating reagents.

ReagentTypePrimary Application in Amino Acid SynthesisMechanism Examples
Selectfluor® Electrophilic ("F+")C-H Fluorination, Radical FluorinationPd(II/IV) catalytic cycle, Radical conjugate addition. nih.govacs.orgnih.gov
XtalFluor-E® DeoxyfluorinatingConversion of C-OH to C-FAziridinium ion rearrangement. nih.govnih.gov

Post-Synthetic Modification Strategies on Fmoc-alpha-methyl-L-4-Fluorophenylalanine Scaffolds

Post-synthetic modification of the Fmoc-α-methyl-L-4-fluorophenylalanine scaffold is a critical area of research for fine-tuning the physicochemical properties of peptides. The introduction of substituents, particularly on the α-amino group, can profoundly influence a peptide's conformational preferences, proteolytic stability, and bioavailability. The primary challenge in modifying this specific scaffold lies in the steric hindrance imposed by the α-methyl group, which can significantly reduce the nucleophilicity of the nitrogen atom, thereby complicating subsequent reactions. Consequently, direct modification strategies are often inefficient, necessitating the use of specialized techniques to achieve desired transformations such as N-alkylation and N-methylation.

The N-methylation and more general N-alkylation of amino acids are crucial modifications in medicinal chemistry. N-methylation, for instance, is known to enhance membrane permeability and confer resistance to enzymatic degradation by proteases. merckmillipore.com However, the steric bulk of the α-methyl group in Fmoc-α-methyl-L-4-fluorophenylalanine renders the secondary amine less reactive. Several robust methods have been developed to overcome this hurdle for sterically hindered amino acids, which are applicable to this scaffold.

The Oxazolidinone Method

A highly effective two-step strategy for the N-methylation of Fmoc-protected amino acids proceeds via a 5-oxazolidinone intermediate. acs.orgchimia.ch This method circumvents the direct alkylation of the sterically hindered nitrogen.

Formation of the Oxazolidinone: The Fmoc-α-methyl-L-4-fluorophenylalanine is condensed with an aldehyde (e.g., formaldehyde for N-methylation) in the presence of an acid catalyst. This reaction forms a cyclic 5-oxazolidinone, temporarily incorporating the future N-alkyl group into a ring structure.

Reductive Ring Opening: The oxazolidinone ring is subsequently opened using a reducing agent, such as triethylsilane (Et3SiH), in the presence of an acid. Originally, trifluoroacetic acid (TFA) was used, but improved methods utilize Lewis acids, which can lead to higher yields and shorter reaction times. acs.org This reduction cleaves the C-O bond of the ring, yielding the N-methylated amino acid.

This approach is particularly advantageous as it avoids harsh basic conditions that could compromise the chiral integrity of the amino acid.

Table 1: Overview of the Oxazolidinone Method for N-Methylation

Step Description Key Reagents Purpose
1 Cyclization Formaldehyde (paraformaldehyde), p-toluenesulfonic acid (p-TsOH) Formation of the 5-oxazolidinone intermediate.

Sulfonamide-Based Alkylation Strategies

An alternative and widely used approach for N-alkylation involves temporarily replacing the Fmoc group with a highly electron-withdrawing sulfonamide, such as a 2-nitrobenzenesulfonyl (o-NBS) group. This strategy, often referred to as the Fukuyama-Mitsunobu or Biron-Kessler method, significantly increases the acidity of the N-H proton, facilitating its removal and subsequent alkylation. nih.govcsic.es

The general procedure applied to Fmoc-α-methyl-L-4-fluorophenylalanine would involve several discrete steps:

Initial Protection: The carboxylic acid of the amino acid is often first protected, for instance, by anchoring it to a solid-phase resin like 2-chlorotrityl chloride (2-CTC) resin. nih.gov

Fmoc Deprotection: The Fmoc group is removed using a standard base, typically piperidine in DMF.

Sulfonamide Protection: The newly freed α-amino group is then protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov

N-Alkylation: The N-H proton of the sulfonamide is now acidic enough to be deprotonated by a mild base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting anion is then alkylated with an appropriate alkylating agent, like methyl iodide or dimethyl sulfate for N-methylation. nih.gov

Sulfonamide Deprotection: The o-NBS group is removed under mild conditions, typically using a thiol, such as mercaptoethanol, in the presence of a base. csic.es

Fmoc Reprotection: The free α-amino group is reprotected with an Fmoc reagent (e.g., Fmoc-OSu) to yield the final N-alkylated, Fmoc-protected product. csic.es

This multi-step sequence is highly effective for sterically demanding amino acids and is compatible with both solid-phase and solution-phase synthesis. nih.gov

Table 2: Key Steps in the Sulfonamide-Based N-Alkylation Method

Step Description Key Reagents Expected Outcome
1 Fmoc Removal Piperidine/DMF Free α-amino group
2 N-Sulfonylation o-NBS-Cl, Base N-(o-NBS) protected amino acid
3 N-Alkylation Alkyl halide (e.g., CH3I), Base (e.g., DBU) N-alkylated, N-(o-NBS) intermediate
4 o-NBS Removal Mercaptoethanol, Base N-alkylated amino acid

Incorporation and Utility in Peptide and Protein Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-alpha-methyl-L-4-Fluorophenylalanine

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. altabioscience.com The use of Fmoc-alpha-methyl-L-4-Fluorophenylalanine in SPPS presents specific challenges and opportunities due to its sterically hindered nature. cymitquimica.com

The α-methyl group of Fmoc-alpha-methyl-L-4-Fluorophenylalanine significantly increases steric hindrance, which can impede coupling reactions during SPPS. cymitquimica.com To achieve efficient incorporation of this amino acid and subsequent residues, optimization of coupling conditions is crucial.

Key Optimization Parameters:

Coupling Reagents: Stronger activating reagents are often necessary to overcome the steric barrier. While standard reagents like HCTU can be used, more potent activators such as HATU and HBTU may be required, especially when coupling to or from the α-methylated residue. uci.edu

Reaction Time: Extended coupling times, ranging from 1 to 12 hours, are recommended to ensure complete reaction, particularly as the peptide chain elongates. uci.edu

Base: The choice of base can influence the reaction efficiency. Diisopropylethylamine (DIEA) is commonly used, but for particularly difficult couplings, a stronger, non-nucleophilic base like 2,4,6-collidine might be employed. uci.edunih.gov

Double Coupling: In instances of highly sterically hindered sequences, a double coupling strategy, where the coupling step is repeated before deprotection of the next Fmoc group, can be implemented to drive the reaction to completion.

Table 1: Exemplary Coupling Conditions for Fmoc-alpha-methyl-L-4-Fluorophenylalanine in SPPS

ParameterStandard ConditionsOptimized Conditions for Difficult Couplings
Amino Acid Excess 3-5 equivalents5-10 equivalents
Coupling Reagent HCTU, HBTUHATU, COMU
Base DIEA2,4,6-Collidine, TMP
Reaction Time 1-2 hours4-12 hours or double coupling
Solvent DMFDMF or NMP

This table provides a general guide; specific conditions should be optimized for each unique peptide sequence.

Epimerization, the change in the stereochemistry at the α-carbon, is a potential side reaction during peptide synthesis, particularly for amino acids with electron-withdrawing groups or increased steric bulk. nih.gov The α-methyl group in Fmoc-alpha-methyl-L-4-Fluorophenylalanine, while providing conformational constraint, can also influence the propensity for epimerization.

Mitigation Strategies:

Urethane-Protected Amino Acids: The use of Fmoc-protected amino acids, as opposed to other protecting groups, generally minimizes epimerization. altabioscience.com

Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues (e.g., 6-Cl-HOBt, HOAt) to the coupling mixture can suppress epimerization. kuleuven.be

Pre-activation Time: Minimizing the pre-activation time of the carboxylic acid can reduce the window for epimerization to occur before the coupling reaction.

Base Selection: The use of sterically hindered, milder bases like 2,4,6-collidine can be advantageous over stronger bases that might promote Hα abstraction and subsequent epimerization. nih.gov

Solution-Phase Peptide Synthesis Methodologies Utilizing the Compound

While SPPS is more common, solution-phase peptide synthesis (SolPS) offers advantages for large-scale production and for synthesizing certain complex peptides. mdpi.comslideshare.net The incorporation of Fmoc-alpha-methyl-L-4-Fluorophenylalanine in SolPS follows similar principles to SPPS regarding the need for optimized coupling conditions to overcome steric hindrance.

In SolPS, purification after each coupling step is a critical consideration. google.com The hydrophobic nature of the Fmoc group and the fluorinated phenyl ring can be leveraged to facilitate purification. For instance, a "hydrophobic tag" strategy can be employed where the growing peptide is precipitated from the reaction mixture by adding a non-polar solvent, leaving impurities in the solution. rsc.org

Rational Design of Peptide Sequences Incorporating Fmoc-alpha-methyl-L-4-Fluorophenylalanine

The unique structural features of Fmoc-alpha-methyl-L-4-Fluorophenylalanine make it a valuable tool for the rational design of peptides with enhanced properties.

The incorporation of this modified amino acid can significantly impact the stability and solubility of the resulting peptide.

Proteolytic Stability: The α-methyl group provides steric shielding, making the adjacent peptide bonds more resistant to cleavage by proteases. google.com This is a crucial attribute for therapeutic peptides, as it can prolong their in vivo half-life.

Conformational Stability: The α-methyl group restricts the conformational freedom of the peptide backbone, favoring helical structures. nih.gov This can lead to more stable and well-defined secondary structures.

Solubility: The fluorinated phenyl group can influence the peptide's solubility. chemimpex.com While the increased hydrophobicity might decrease aqueous solubility in some contexts, it can also enhance solubility in organic solvents used during synthesis and purification. cymitquimica.com

The use of Fmoc-alpha-methyl-L-4-Fluorophenylalanine can have a dual effect on peptide purity and yield.

Purity: Incomplete couplings can result in deletion sequences, which are impurities that can be difficult to separate from the target peptide. altabioscience.com Therefore, careful monitoring of reaction completion is essential. On the other hand, the unique properties of the fluorinated and α-methylated residue can sometimes aid in the chromatographic purification of the final product.

Production of Peptide Libraries for High-Throughput Screening

The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of vast numbers of compounds to identify new lead structures. Fmoc-α-methyl-L-4-fluorophenylalanine has emerged as a particularly valuable building block in the creation of these libraries for high-throughput screening (HTS). chemimpex.com Its unique structural features—the α-methyl group and the fluorine atom on the phenyl ring—impart specific, desirable properties to the peptides into which it is incorporated, enhancing the quality and potential of the library.

The incorporation of fluorinated amino acids like Fmoc-α-methyl-L-4-fluorophenylalanine is known to favorably modulate peptide and protein properties such as stability, lipophilicity, and bioactivity. nih.gov The presence of the fluorine atom, a small and highly electronegative element, can alter the electronic characteristics of the amino acid side chain. This modification can lead to enhanced binding interactions with biological targets and can improve the metabolic stability of the peptide by making it less susceptible to enzymatic degradation. nih.gov These enhanced pharmacokinetic properties are critical when screening for potential therapeutic agents. chemimpex.com

Furthermore, the α-methyl group on the peptide backbone introduces significant conformational constraints. This methylation prevents the rotation around the N-Cα and Cα-C bonds, locking the peptide into a more defined three-dimensional structure. In the context of a peptide library, this is highly advantageous as it reduces the conformational flexibility of each library member. A more rigid peptide is more likely to present a stable bioactive conformation for interaction with a target protein, potentially leading to higher affinity and specificity. The α-methylation also provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological assays.

The combination of these features makes Fmoc-α-methyl-L-4-fluorophenylalanine a strategic choice for constructing focused or diverse peptide libraries. In HTS campaigns, where millions of compounds might be tested, libraries containing peptides with improved stability and predefined conformations are more likely to yield high-quality hits. nih.gov The use of such specialized amino acids allows for the creation of "next-generation" peptide libraries that explore a chemical space not accessible with standard proteinogenic amino acids, thereby increasing the probability of discovering novel and potent bioactive peptides. chemimpex.com

The standard method for incorporating this amino acid is through Solid-Phase Peptide Synthesis (SPPS), where the Fmoc protecting group plays its crucial role. chemimpex.com The Fmoc group masks the N-terminus during the coupling of the next amino acid in the sequence and is then efficiently removed under basic conditions to allow for chain elongation. This process is highly amenable to the automated, parallel synthesis required for generating large combinatorial peptide libraries.

The table below summarizes the key research findings regarding the utility of incorporating Fmoc-α-methyl-L-4-fluorophenylalanine into peptide libraries for HTS.

Feature of Fmoc-α-methyl-L-4-fluorophenylalanineConferred Peptide PropertyImplication for High-Throughput Screening
α-Methyl Group Increased resistance to enzymatic degradationLonger peptide stability in biological assays, reducing false negatives.
Conformational rigidityPresentation of a stable bioactive conformation, increasing hit affinity and specificity.
4-Fluoro Substitution Enhanced metabolic stabilityImproved pharmacokinetic profile for potential drug candidates. chemimpex.com
Altered electronic propertiesPotential for stronger, more specific binding interactions with biological targets. nih.gov
Fmoc Protecting Group Compatibility with SPPSEnables efficient and high-purity synthesis required for creating large, diverse peptide libraries. chemimpex.com

Structural and Conformational Analysis of Peptides Containing Fmoc Alpha Methyl L 4 Fluorophenylalanine

Spectroscopic Techniques for Conformational Elucidation

NMR spectroscopy is a cornerstone in the structural biology of peptides, providing atomic-resolution information on their conformation and dynamics. nih.gov

The fluorine atom in Fmoc-alpha-methyl-L-4-Fluorophenylalanine serves as a highly sensitive probe for conformational analysis using ¹⁹F NMR. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, which is in turn dictated by the peptide's conformation. Changes in the peptide's fold, solvent exposure, or interactions with other molecules will induce measurable shifts in the ¹⁹F NMR spectrum. nih.gov

Research has demonstrated that the ¹⁹F-substituted ring, being directly attached to the peptide backbone, acts as a well-defined label for these studies. nih.govresearchgate.net The D and L enantiomers of the rigid side chain can also serve as reporters on the transient peptide conformation during its biological function. nih.govresearchgate.net For instance, protein-induced shifts in the ¹⁹F NMR spectrum of 4-fluoro-L-phenylalanine have been observed upon binding to a receptor, indicating a direct interaction and conformational change. nih.gov This high sensitivity allows for the detection of subtle conformational equilibria and the characterization of different folded states of the peptide.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Fluorinated Phenylalanine Analogs

CompoundEnvironment¹⁹F Chemical Shift (ppm)Reference
4-Fluoro-L-phenylalanineFree in solutionVaries with solvent nih.gov
4-Fluoro-L-phenylalanineBound to L-leucine receptorShifted from free state nih.gov
3-Fluoro-L-phenylalanineBound to L-leucine receptorShifted from free state nih.gov

This table is illustrative. Actual chemical shifts depend on specific experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for determining the complete three-dimensional structure of peptides. These techniques allow for the assignment of proton resonances to specific amino acid residues and the measurement of through-bond and through-space interactions, respectively.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations within a peptide. nih.govnih.gov

Table 2: Typical CD Spectral Features for Different Peptide Secondary Structures

Secondary StructureWavelength of Maxima (nm)Wavelength of Minima (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil-~198

This table presents general ranges. Specific values can vary based on the peptide sequence and environment.

Infrared (IR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful tool for studying the structure and orientation of peptides, especially in membrane environments. nih.govspringernature.com The technique is sensitive to the vibrational modes of the peptide backbone, most notably the amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching). The frequencies of these bands are indicative of the peptide's secondary structure. researchgate.net

The vibrational frequencies of specific chemical bonds are sensitive to their local microenvironment. In peptides containing Fmoc-alpha-methyl-L-4-Fluorophenylalanine, the C-F stretching vibration of the fluorophenyl group can serve as a localized probe. Changes in the polarity or hydrogen-bonding environment around the fluorinated side chain will be reflected in shifts in the C-F vibrational frequency.

ATR-IR spectroscopy is particularly advantageous for studying membrane-bound peptides, as it allows for the determination of the peptide's secondary structure and its orientation relative to the membrane bilayer. nih.gov By analyzing the dichroism of the amide bands, researchers can infer whether a helical peptide is inserted into the membrane or lying on its surface. The ability to simultaneously study the structure of both the peptide and the lipid bilayer without the need for perturbing probes is a unique advantage of this technique. nih.gov

Infrared (IR) Absorption Spectroscopy and Attenuated Total Reflectance (ATR-IR)

Theoretical and Computational Approaches to Conformational Landscapes

Understanding the three-dimensional structure of peptides is crucial for elucidating their function. Theoretical and computational methods provide invaluable insights into the conformational landscapes of peptides containing modified amino acids like Fmoc-alpha-methyl-L-4-Fluorophenylalanine.

Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules. For peptides containing Fmoc-alpha-methyl-L-4-Fluorophenylalanine, MD simulations can predict and analyze the dynamic behavior of the peptide in various environments. These simulations can reveal how the α-methyl group and the fluorine atom influence the peptide's folding, flexibility, and interactions with its surroundings. By simulating the peptide over time, researchers can observe the formation and stability of secondary structures such as helices and sheets, providing a detailed picture of the conformational preferences.

Quantum chemical calculations offer a more detailed electronic-level understanding of molecular structures and energies. These calculations can be employed to determine the intrinsic conformational preferences of the Fmoc-alpha-methyl-L-4-Fluorophenylalanine residue itself. By calculating the energy of different torsional angles (phi and psi) of the peptide backbone, a Ramachandran plot can be generated, highlighting the most stable conformations. These calculations are essential for understanding how the electron-withdrawing nature of the fluorine atom and the steric bulk of the α-methyl group collaboratively shape the peptide's energy landscape. nih.gov

Impact of alpha-Methyl and Fluorine Substitution on Peptide Conformation

The presence of both an α-methyl group and a fluorine atom on the phenylalanine residue has profound and distinct effects on the resulting peptide's conformation.

The α-methyl group is a well-known helix inducer. nih.gov Its presence restricts the conformational freedom of the peptide backbone, favoring the formation of helical structures. nih.gov This is because the methyl group limits the accessible Ramachandran space, pushing the peptide into a helical conformation. nih.gov

Influence of Modifications on Secondary Structure Propensity
ModificationPrimary InfluenceStructural Effect
α-MethylationIncreased Helical PropensityRestricts backbone flexibility, favoring helical conformations. nih.gov
FluorinationCan favor β-turns and β-sheetsEngages in stabilizing non-covalent interactions. nih.govacs.orgnih.gov

The Ramachandran plot visually represents the sterically allowed combinations of backbone dihedral angles φ (phi) and ψ (psi) for an amino acid residue. wikipedia.org For a standard amino acid, there are well-defined regions corresponding to α-helices and β-sheets.

The introduction of an α-methyl group significantly restricts the allowed regions in the Ramachandran plot. pearson.com This steric hindrance from the additional methyl group disfavors many conformations that are accessible to its non-methylated counterpart, thereby narrowing the conformational possibilities. pearson.com The fluorination of the phenyl ring can further modulate these preferences through electronic effects and potential intramolecular interactions, although the impact is generally more subtle than the steric effect of the α-methyl group. The resulting Ramachandran plot for Fmoc-alpha-methyl-L-4-Fluorophenylalanine would therefore be expected to show a highly constrained conformational space, predisposing peptides containing this residue to adopt specific, well-defined structures.

Predicted Ramachandran Plot Features for Modified Phenylalanine
ResidueKey Ramachandran Plot FeatureUnderlying Reason
Standard PhenylalanineBroad allowed regions for α-helix and β-sheetStandard steric profile of a proteinogenic amino acid. wikipedia.org
α-Methyl-PhenylalanineSignificantly restricted allowed regionsSteric hindrance from the α-methyl group. pearson.com
Fmoc-alpha-methyl-L-4-FluorophenylalanineHighly constrained conformational spaceCombined steric hindrance from the α-methyl group and potential electronic/interaction effects from the fluorine atom.

The peptide bond can exist in either a cis or trans conformation. The trans form is generally more stable for most amino acid residues. However, the energy barrier for cis-trans isomerization can be influenced by the nature of the amino acid residues involved. psu.edu

The presence of an α-methyl group can influence the cis/trans equilibrium. researchgate.net In some cases, α-substitution has been shown to favor the trans conformation due to steric clashes that would occur in the cis form. researchgate.net For instance, in derivatives of α-methylproline, the trans prolyl peptide bond is strongly favored. researchgate.netaminer.org While Fmoc-alpha-methyl-L-4-Fluorophenylalanine is not a proline analog, the steric bulk of the α-methyl group adjacent to the peptide bond would likely disfavor the cis conformation, thereby stabilizing the trans isomer. The fluorine atom is less likely to have a direct, significant impact on the cis/trans equilibrium compared to the sterically demanding α-methyl group.

Lack of Specific Research Data on the Conformational Analysis of Fmoc-alpha-methyl-L-4-Fluorophenylalanine in Membrane Environments

Despite a comprehensive search of available scientific literature, specific studies detailing the conformational analysis of peptides containing Fmoc-alpha-methyl-L-4-Fluorophenylalanine within membrane environments could not be located. Therefore, the detailed research findings and data tables requested for the section "Conformational Studies in Membrane Environments for Peptide-Membrane Interactions" cannot be provided at this time.

While general information exists on the utility of Fmoc-protected amino acids in peptide synthesis and the use of fluorinated amino acids as probes in biophysical studies, research explicitly focused on the conformational behavior of peptides incorporating Fmoc-alpha-methyl-L-4-Fluorophenylalanine when interacting with lipid bilayers or other membrane mimetics appears to be limited or not publicly available.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, are theoretically well-suited for such investigations. The fluorine atom serves as a sensitive probe to report on the local environment, and its incorporation into a peptide backbone can provide insights into membrane insertion depth, peptide orientation, and conformational changes upon membrane binding. Similarly, techniques like Fourier-transform infrared (FTIR) spectroscopy and Circular Dichroism (CD) are powerful tools for assessing the secondary structure of peptides in different environments, including liposomes and micelles.

However, the application of these techniques to peptides specifically containing Fmoc-alpha-methyl-L-4-Fluorophenylalanine for the purpose of membrane interaction studies has not been documented in the accessible research literature. The presence of the N-terminal Fmoc protecting group, which is typically removed during solid-phase peptide synthesis, makes its inclusion in the final peptide for membrane studies unusual, further limiting the availability of relevant data.

Future research in this specific area would be necessary to generate the experimental data required to populate the requested tables and provide a detailed analysis of how the unique combination of the Fmoc group, the alpha-methyl group, and the 4-fluoro-L-phenylalanine residue influences peptide structure and behavior within a membrane context.

Applications in Pharmacological Research and Drug Discovery

Design and Development of Peptide-Based Therapeutics

The introduction of Fmoc-alpha-methyl-L-4-Fluorophenylalanine into peptide sequences is a key strategy in the design and development of novel peptide-based drugs. This is primarily due to its ability to confer advantageous properties that are crucial for therapeutic efficacy.

Enhancement of Pharmacokinetic Properties of Peptide Drugs

A significant hurdle in the development of peptide drugs is their often-suboptimal pharmacokinetic profiles, characterized by rapid clearance and short half-lives. nih.gov The incorporation of fluorinated amino acids like alpha-methyl-L-4-Fluorophenylalanine can address this limitation. The presence of the fluorine atom and the alpha-methyl group can enhance the metabolic stability of peptides, making them less susceptible to degradation by proteases. chemimpex.comnih.gov This increased stability translates to a longer circulation time in the body, a critical factor for maintaining therapeutic concentrations of the drug.

Improvement of Biological Activity and Selectivity

The unique properties of Fmoc-alpha-methyl-L-4-Fluorophenylalanine can significantly enhance the biological activity and selectivity of peptide-based drugs. chemimpex.com The fluorine atom, with its high electronegativity, can modulate the electronic properties of the phenylalanine side chain, which in turn can influence the binding affinity of the peptide to its target receptor. beilstein-journals.org This can lead to more potent therapeutic effects at lower concentrations.

Increased Catabolic Stability of Therapeutic Peptides and Vaccines

The incorporation of fluorinated amino acids, such as alpha-methyl-L-4-Fluorophenylalanine, has been shown to increase the catabolic stability of therapeutic peptides and peptide-based vaccines. nih.govbeilstein-journals.org Peptides are often rapidly broken down by proteases in the body, which limits their therapeutic utility. nih.gov The alpha-methyl group on the amino acid backbone sterically hinders the approach of proteases, making the adjacent peptide bonds less susceptible to cleavage. nih.gov

This enhanced resistance to enzymatic degradation is a significant advantage in the development of long-acting therapeutics. For peptide-based vaccines, increased stability ensures that the antigenic peptide remains intact for a longer period, allowing for a more robust and sustained immune response. Research has demonstrated that selective fluorination can lead to moderately better protease stability while maintaining or even increasing biological activity. researchgate.net

Bioconjugation Strategies for Targeted Drug Delivery Systems

Fmoc-alpha-methyl-L-4-Fluorophenylalanine also plays a role in the development of sophisticated drug delivery systems through bioconjugation.

Functionalization of Biomolecules for Specific Targeting

The Fmoc protecting group of Fmoc-alpha-methyl-L-4-Fluorophenylalanine is instrumental in solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of peptide sequences. chemimpex.com This enables the creation of peptides that can be chemically attached, or "conjugated," to other molecules, such as antibodies, polymers, or nanoparticles. This process, known as bioconjugation, is a powerful strategy for creating targeted drug delivery systems. chemimpex.com

By incorporating Fmoc-alpha-methyl-L-4-Fluorophenylalanine into a peptide sequence, researchers can design peptides that not only have enhanced therapeutic properties but can also be linked to a targeting moiety. This allows for the specific delivery of a therapeutic payload to diseased cells or tissues, such as tumors, while minimizing exposure to healthy tissues. chemimpex.com This targeted approach can significantly improve the efficacy and reduce the side effects of various treatments.

Research in Cancer Therapeutics

In the realm of cancer research, Fmoc-alpha-methyl-L-4-Fluorophenylalanine is utilized to develop targeted therapies. chemimpex.com The unique properties of this compound aid in creating peptides that can specifically interact with cancer cells. For example, 18F-labeled α-methyl-phenylalanine derivatives have been investigated as potential agents for positron emission tomography (PET) imaging of tumors. nih.gov These specialized amino acids can be preferentially taken up by tumor cells through specific transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov

Investigations into Effects on Cancer Cell Lines

Fmoc-alpha-methyl-L-4-Fluorophenylalanine is utilized by researchers to investigate its effects on various cancer cell lines. chemimpex.com These studies are fundamental to understanding the potential of fluorinated amino acids in oncology. A key area of investigation involves the use of radiolabeled analogs for imaging and uptake studies in cancer cells. For instance, a structurally related compound, L-4-18F-FAMP (4-fluoro-α-methyl-L-phenylalanine labeled with fluorine-18), has been studied for its accumulation in tumor cells. nih.gov In studies involving xenograft mice with the LS180 human colorectal cancer cell line, derivatives of α-methyl-phenylalanine have been evaluated to determine their tumor accumulation and specificity. nih.gov Such research is vital for assessing the potential of these compounds as components of anti-cancer agents. chemimpex.com

Development of Targeted Therapies

The insights gained from cell line investigations directly contribute to the development of targeted cancer therapies. chemimpex.com The goal of these therapies is to specifically attack cancer cells while minimizing harm to healthy tissues. chemimpex.com The incorporation of fluorinated phenylalanines is a strategy employed in the design of next-generation drugs. nih.gov An example of this approach is seen in the development of melflufen, an anticancer drug for treating multiple myeloma, which is derived from a 4-fluoro-ʟ-phenylalanine ester. nih.gov By incorporating compounds like Fmoc-alpha-methyl-L-4-Fluorophenylalanine into peptide structures, researchers aim to create novel therapeutic agents with improved efficacy and selectivity for cancer treatment. chemimpex.com

Applications in Neuroscience Research

The application of modified amino acids extends into the complex field of neuroscience, where they are used to create peptides with specific pharmacological profiles for exploring neurological functions and developing treatments for related disorders. lookchem.com

Studies Related to Neuropeptides and Neurological Functions

Fmoc-alpha-methyl-L-4-Fluorophenylalanine and similar compounds serve as building blocks for synthesizing novel peptides that can interact with receptors in the nervous system. lookchem.com For example, a related compound, Fmoc-alpha-methyl-L-phenylalanine, is used to develop peptidic partial agonists for the human neuromedin U receptor. lookchem.com Neuromedin U is a neuropeptide involved in various physiological processes, and agonists of its receptor are explored for potential therapeutic applications. lookchem.com Furthermore, fluorinated phenylalanines are key components in molecules targeting receptors like the glucagon-like peptide-1 receptor (GLP-1R), which is found on neurons in the brain and is involved in modulating blood sugar levels and, by extension, has roles in neurological functions. nih.gov

Development of Treatments for Neurological Disorders

Research into neuropeptide receptor agonists and other modified peptides contributes to the development of treatments for neurological disorders. The enhanced serum stability of peptides synthesized with alpha-methylated amino acids is a crucial property for potential therapeutics. lookchem.com Additionally, radiolabeled amino acids, such as 18F-labeled variants, are used in Positron Emission Tomography (PET) to image brain tumors, a critical application in diagnosing and managing neurological cancers. nih.gov Tracers like O-(2-18F-fluoroethyl)-L-tyrosine (18F-FET) and L-3-18F-fluoro-alpha-methyl tyrosine (18F-FAMT) are employed for this purpose, highlighting the role of fluorinated amino acids in addressing neurological diseases. nih.gov

Role as Enzyme Inhibitors and Probes

Fluorinated amino acids, including derivatives of phenylalanine, have played a significant role as potential enzyme inhibitors. nih.gov The introduction of fluorine can alter the electronic properties and binding affinities of a peptide, making it a potent and selective inhibitor of a target enzyme. nih.gov These compounds are used as tools to study enzyme-substrate complexes and protein aggregation mechanisms. nih.gov The stability and unique properties conferred by fluorine incorporation can favorably adjust protein function, including improved substrate selectivity, which is essential for designing effective enzyme inhibitors and molecular probes for research. nih.gov

Topography Imaging in Biological Systems (e.g., PET applications)

Fluorinated phenylalanines are important for topography imaging of tumor ecosystems using Positron Emission Tomography (PET). nih.gov PET imaging with 18F-labeled amino acids is a cornerstone of diagnosing malignant tumors due to their specific uptake via transporters like the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. nih.gov

Researchers have designed and evaluated various 18F-labeled α-methyl-phenylalanine isomers, including a 4-18F-FAMP derivative, as potential PET tracers. nih.gov Studies have shown that while some isomers exhibit high tumor accumulation, they may also show significant renal accumulation. nih.gov The goal is to develop tracers with high tumor uptake and ideal pharmacokinetics, such as faster blood clearance and lower accumulation in non-target organs like the kidneys. nih.gov These advanced imaging agents are crucial for the differential diagnosis of tumors and for monitoring the effectiveness of cancer therapies. nih.govnih.gov

Research Findings on Related Fluorinated Phenylalanine Derivatives

Compound/TracerCancer Cell LineKey FindingApplication
L-2-18F-FAMP LS180 (Human Colorectal)Exhibited significantly higher tumor accumulation compared to D-isomers and 18F-FAMT. nih.govTumor-Specific PET Imaging nih.gov
L-4-18F-FAMP Not specified in abstractShowed higher renal accumulation compared to L-2-18F-FAMP in normal mice. nih.govBiodistribution Studies nih.gov
Melflufen Multiple MyelomaAn anticancer drug derived from a 4-fluoro-ʟ-phenylalanine ester. nih.govTargeted Cancer Therapy nih.gov
18F-FET Brain TumorsA clinically used PET tracer for brain tumor imaging. nih.govNeurological Disorder Imaging nih.gov
18F-FAMT Brain, Oral, Lung CancersA clinically used PET tracer for various cancers. nih.govOncologic PET Imaging nih.gov

Advanced Research Directions and Future Prospects

Development of Next-Generation Fluorinated Unnatural Amino Acids

The success of selectively fluorinated amino acids like Fmoc-alpha-methyl-L-4-Fluorophenylalanine has spurred the development of new, more complex fluorinated building blocks. rsc.org Researchers are exploring the synthesis of amino acids with multiple fluorine atoms or fluoroalkyl groups to amplify the effects of fluorination. digitellinc.com The goal is to fine-tune properties such as hydrophobicity, metabolic stability, and binding affinity with greater precision. nih.govnih.gov

Two primary strategies are emerging in this field: the use of fluorinated starting materials to build new amino acid scaffolds and the direct, late-stage fluorination of existing amino acid structures. rsc.org These approaches, enhanced by advances in transition-metal catalysis and novel fluoroalkylating agents, are expanding the chemical space available for peptide design. rsc.org The systematic study of these next-generation compounds is crucial for establishing clear structure-property relationships that can guide the rational design of future peptide-based drugs. nih.gov

Expanding the Scope of Fmoc-alpha-methyl-L-4-Fluorophenylalanine in Peptide Stapling and Macrocyclization

Peptide stapling and macrocyclization are powerful techniques used to constrain peptides into their bioactive conformations, often an alpha-helix, which can improve their stability and cell permeability. nih.govrsc.org The fluorine atom in Fmoc-alpha-methyl-L-4-Fluorophenylalanine is being explored as a chemical handle for novel cyclization chemistries. One such innovative strategy is the Fluorine-Thiol Displacement Reaction (FTDR), where the fluorine on an aromatic ring can be displaced by a dithiol linker to form a stable macrocycle. nih.govresearchgate.net

This method offers an advantage by allowing for the stapling of completely unprotected peptides, even in the presence of other cysteine residues. nih.gov Research has shown that stapling using linkers like benzenedimethanethiol can significantly promote and stabilize α-helical structures in various peptides. nih.govresearchgate.net The incorporation of Fmoc-alpha-methyl-L-4-Fluorophenylalanine into peptide sequences provides a specific site for this type of macrocyclization, enabling the creation of robust, structurally defined peptides for targeting challenging protein-protein interactions (PPIs). nih.gov

Peptide Conformation Analysis
Peptide State Observed Structure
Unstapled PeptidesTypically exhibit random coil structures in solution. nih.gov
Stapled PeptidesForm stable α-helical conformations. nih.govresearchgate.net

Mechanistic Studies of Fluorine's Influence on Bioactive Molecules

Understanding precisely how fluorine imparts its beneficial properties is critical for its rational application in drug design. Research is delving into the fundamental physicochemical interactions governed by the fluorine atom.

Beyond simple induction, the interaction between the carbon-fluorine (C-F) bond and adjacent molecular orbitals, a phenomenon known as hyperconjugation, plays a significant role in molecular stability and conformation. escholarship.org Specifically, negative hyperconjugation can occur where a filled π-orbital (like that in the peptide backbone or an aromatic ring) donates electron density into an adjacent empty C-F antibonding orbital (σ). acs.org This π → σCF interaction can stabilize certain conformations. escholarship.org Computational studies on fluorinated cyclic systems have shown that these hyperconjugative effects are significant and can influence tautomeric equilibria and geometry. escholarship.org Applying these mechanistic insights to peptide systems will help researchers understand how the strategic placement of fluorine, as in Fmoc-alpha-methyl-L-4-Fluorophenylalanine, can pre-organize peptide backbones and stabilize secondary structures like turns and helices.

Key Electronic Effects of Fluorine
Effect Description
Inductive Effect Strong withdrawal of electron density due to high electronegativity, altering charge distribution and pKa values. nih.govreddit.com
Electrostatic Inversion Changes the quadrupole moment of aromatic rings from negative to positive, altering non-covalent interactions. nih.gov
Hyperconjugation Interaction of the C-F bond with neighboring orbitals (π → σ*CF), influencing conformational stability. escholarship.org

Integration with Artificial Intelligence and Machine Learning for Peptide Design

Novel Analytical Applications in Biological Systems (e.g., Mass Spectrometry for Peptide Structure Analysis)

The unique characteristics of Fmoc-alpha-methyl-L-4-Fluorophenylalanine also lend themselves to advanced analytical applications. The Fmoc group itself is a valuable tool in mass spectrometry. A method combining Fmoc-Cl derivatization with liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the highly sensitive detection and quantification of amino acids. nih.gov The Fmoc derivatives produce specific fragment ions, allowing for precise identification and measurement through techniques like multiple reaction monitoring (MRM). nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.